Teneligliptin Hydrobromide is a chemical compound primarily investigated for its role in Diabetes Mellitus research. [, ] It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of compounds known for their anti-diabetic properties. [, , , , , , , , ]
Synthesis Analysis
Multiple synthetic routes have been explored for Teneligliptin Hydrobromide. One approach involves the reaction of 1-methylpiperazine or 1-benzylpiperazine with t-butyl acetoacetate, followed by treatment with phenylhydrazine hydrochloride. [] Subsequent cyclization and deprotection steps yield the final compound. Alternative methods using different starting materials and reagents have also been reported. [, ] Researchers have focused on optimizing these synthetic routes to achieve higher yields and improved cost-effectiveness for large-scale production. []
Molecular Structure Analysis
Teneligliptin Hydrobromide possesses a characteristic "J-shaped" structure, also referred to as an "anchor-lock domain." [, ] This unique structural feature is believed to contribute to its potent and long-lasting inhibitory activity against the DPP-4 enzyme. [, ]
Chemical Reactions Analysis
Teneligliptin Hydrobromide has been subjected to various chemical reactions to assess its stability and degradation profile. Forced degradation studies under different stress conditions, including acidic, basic, neutral, oxidative, photolytic, and thermal conditions, have been conducted. [, , , , , , ] These studies revealed degradation primarily under basic and neutral conditions. [] The degradation products formed have been analyzed and characterized using techniques like RP-HPLC. [, , , ]
Mechanism of Action
Teneligliptin Hydrobromide acts by inhibiting the DPP-4 enzyme. [, , , , , , , , ] DPP-4 is responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] By inhibiting DPP-4, Teneligliptin Hydrobromide increases the levels of active GLP-1 and GIP. [] These incretin hormones stimulate insulin secretion from pancreatic beta cells and suppress glucagon secretion, leading to a reduction in blood glucose levels. [, ]
Applications
Scientific research utilizing Teneligliptin Hydrobromide primarily focuses on its potential in managing Diabetes Mellitus. [, ] Studies have investigated its impact on various aspects of the disease:
Glycemic Control: Research has demonstrated its effectiveness in lowering blood glucose levels, including fasting blood glucose, postprandial blood glucose, and HbA1c levels. [, , , , ]
Combination Therapies: Teneligliptin Hydrobromide has been investigated in combination with other anti-diabetic agents, such as metformin hydrochloride, to enhance glycemic control. [, , , , , , , , , ]
Melanophagy Induction: Recent research has indicated its potential in inducing melanophagy, the process of melanosome degradation via autophagy. [] This finding suggests potential applications in pigmentation regulation and related research areas.
Future Directions
Drug Delivery Optimization: Research focusing on developing novel drug delivery systems, such as oral disintegrating films or active film coating tablets, could enhance patient compliance and therapeutic outcomes. [, , ]
Impurity Profiling and Control: Continued research on impurity profiling and control during the synthesis of Teneligliptin Hydrobromide is crucial for ensuring drug safety and efficacy. [, ]
Related Compounds
Dapagliflozin Propanediol Monohydrate
Relevance: This compound is structurally unrelated to Teneligliptin Hydrobromide but shares a similar therapeutic target - type 2 diabetes mellitus. Studies have investigated the simultaneous estimation of Dapagliflozin Propanediol Monohydrate and Teneligliptin Hydrobromide Hydrate in synthetic mixtures [] and highlighted their combined potential in managing blood glucose levels.
Rosuvastatin Calcium
Relevance: Although structurally different from Teneligliptin Hydrobromide, Rosuvastatin Calcium, like Atorvastatin Calcium, is often prescribed alongside Teneligliptin Hydrobromide to address cardiovascular complications in diabetic patients. Research has focused on developing UV-Spectroscopic methods for the simultaneous estimation of Rosuvastatin Calcium and Teneligliptin Hydrobromide Hydrate in synthetic mixtures. []
Glimepiride
Relevance: Glimepiride, though structurally different from Teneligliptin Hydrobromide, targets the same therapeutic area - type 2 diabetes. Studies have explored combined therapies and developed RP-HPLC and HPTLC methods for simultaneous estimation of Teneligliptin Hydrobromide Hydrate and Glimepiride in bulk and tablet dosage forms. []
Metformin Hydrochloride
Relevance: Despite structural differences, Metformin Hydrochloride is frequently co-administered with Teneligliptin Hydrobromide for managing type 2 diabetes, especially in cases where a single drug regimen is insufficient. Numerous studies have investigated the synergistic effects of this combination and developed various analytical methods for their simultaneous estimation in pharmaceutical formulations. [, , , , , , , , , , , ]
Pioglitazone Hydrochloride
Relevance: While structurally distinct from Teneligliptin Hydrobromide, Pioglitazone Hydrochloride shares the therapeutic target of type 2 diabetes. Research has explored densitometric methods for the simultaneous assessment of Teneligliptin Hydrobromide and Pioglitazone Hydrochloride in combined tablets. [] Additionally, a study analyzing drug-induced pemphigoid cited Pioglitazone Hydrochloride as one of the drugs associated with the condition. []
Retagliptin Phosphate
Relevance: Retagliptin Phosphate shares a similar mechanism of action and therapeutic target with Teneligliptin Hydrobromide, both being DPP-4 inhibitors used for type 2 diabetes. A study investigating melanosomal degradation via autophagy activation identified both Teneligliptin Hydrobromide and Retagliptin Phosphate as promising inducers of melanophagy. []
Remogliflozin Etabonate
Relevance: Although structurally distinct from Teneligliptin Hydrobromide, Remogliflozin Etabonate represents a different class of anti-diabetic medication often combined with DPP-4 inhibitors. A study focused on developing UV spectrophotometric methods for the simultaneous estimation of SGLT-2 and DPP-4 inhibitors specifically investigated Remogliflozin Etabonate and Teneligliptin Hydrobromide Hydrate. []
Vildagliptin
Relevance: Sharing the same mechanism of action and therapeutic target as Teneligliptin Hydrobromide, Vildagliptin is another DPP-4 inhibitor. A study analyzing drug-induced pemphigoid using the Japanese Adverse Drug Event Report database identified Vildagliptin as the most frequently reported causative drug for the condition. []
Sitagliptin Phosphate Hydrate
Relevance: As a DPP-4 inhibitor, Sitagliptin Phosphate Hydrate shares a similar mechanism of action and therapeutic focus with Teneligliptin Hydrobromide. The study on drug-induced pemphigoid mentioned above also listed Sitagliptin Phosphate Hydrate as the second most reported causative drug. []
Linagliptin
Relevance: Sharing the mechanism of action and therapeutic target as Teneligliptin Hydrobromide, Linagliptin reinforces the prevalence of DPP-4 inhibitors in treating type 2 diabetes. The study on drug-induced pemphigoid also included Linagliptin as a reported causative drug for the condition. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Teneligliptin is an amino acid amide. Teneligliptin has been investigated for the treatment of Type 2 Diabetes Mellitus. Teneligliptin is a long-acting, orally bioavailable, pyrrolidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Teneligliptin may also reduce plasma triglyceride levels through a sustained increase in GLP-1 levels.
Tecarfarin sodium is an anticoagulant. Like warfarin, tecarfarin attenuates venous and arterial thrombus formation in animal models by reducing the levels of the vitamin K-dependent coagulation factors.
Tebuquine, also known CI-897 and WR-228258, is an antimalarial agent. WR-225,448 is active against P. falciparum in vitro. WR 228,258 in vitro shows a chloroquine-like effect, but not in vivo, suggesting that its mode of action in vivo is different from that of chloroquine. WR 225,448 has no action in the CIPC in vitro and affects primarily mitochondria of the parasites in vivo. It probably acts through a metabolite. Both pre-erythrocytic and erythrocytic stages of rodent malaria parasites are affected by WR 225,448.
Calcium-sensing receptor (CaSR) is a G protein-coupled receptor that is involved in calcium homeostasis. Activation of CaSR on parathyroid cells decreases the secretion of parathyroid hormone (PTH), which in turn reduces blood calcium concentration. R-568 is a calcimimetic compound that can allosterically activate or positively modulate the human CaSR. It dose-dependently decreases circulating levels of PTH in both normal individuals and patients with primary hyperparathyroidism in clinical trials. R-568 is used in research to explore novel actions of CaSR. Type II calcimimetic agent, acting on parathyroid cell calcium receptor
Tecastemizole, a major metabolite of astemizole, is a potent and selective H1 receptor antagonist. Evidence suggests that this and certain other H1 receptor antagonists may possess anti-inflammatory effects.
Tecadenoson is a novel selective A1 adenosine receptor agonist that is currently being evaluated for the conversion of paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm. It is being developed by CV Therapeutics, Inc.